molecular formula C18H31ClN2O2S B025528 4-Amino-2-pentyloxythiobenzoic acid S-2-(diethylamino)ethyl ester hydrochloride CAS No. 100311-10-2

4-Amino-2-pentyloxythiobenzoic acid S-2-(diethylamino)ethyl ester hydrochloride

Cat. No. B025528
M. Wt: 375 g/mol
InChI Key: PCTWPGWWLUDMBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-pentyloxythiobenzoic acid S-2-(diethylamino)ethyl ester hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as N-(2-diethylaminoethyl)-4-aminobenzoate pentylthiourethane hydrochloride.

Mechanism Of Action

The mechanism of action of 4-Amino-2-pentyloxythiobenzoic acid S-2-(diethylamino)ethyl ester hydrochloride involves the inhibition of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators. This compound also acts on the central nervous system to reduce pain perception and fever.

Biochemical And Physiological Effects

4-Amino-2-pentyloxythiobenzoic acid S-2-(diethylamino)ethyl ester hydrochloride has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. This compound has also been found to exhibit minimal toxicity and side effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-Amino-2-pentyloxythiobenzoic acid S-2-(diethylamino)ethyl ester hydrochloride is its potential applications in the treatment of various diseases. This compound has also been found to exhibit minimal toxicity and side effects, making it a promising candidate for further research. However, the limitations of this compound include its relatively complex synthesis method and the need for further studies to determine its efficacy and safety in humans.

Future Directions

There are several future directions for the research on 4-Amino-2-pentyloxythiobenzoic acid S-2-(diethylamino)ethyl ester hydrochloride. These include:
1. Further studies to determine the optimal dosage and administration route for this compound in humans.
2. Investigation of the potential applications of this compound in the treatment of various diseases, such as arthritis, cancer, and Alzheimer's disease.
3. Development of more efficient and cost-effective synthesis methods for this compound.
4. Studies to determine the long-term safety and efficacy of this compound in humans.
Conclusion:
In conclusion, 4-Amino-2-pentyloxythiobenzoic acid S-2-(diethylamino)ethyl ester hydrochloride is a promising compound with potential applications in the field of medicine. Its anti-inflammatory, analgesic, and antipyretic properties make it a promising candidate for the treatment of various diseases. Further research is needed to determine its optimal dosage and administration route, as well as its long-term safety and efficacy in humans.

Synthesis Methods

The synthesis of 4-Amino-2-pentyloxythiobenzoic acid S-2-(diethylamino)ethyl ester hydrochloride involves the reaction between 4-aminobenzoic acid and 1-pentanethiol in the presence of a catalyst. The resulting product is then reacted with N,N-diethylaminoethyl chloride hydrochloride to obtain the desired compound.

Scientific Research Applications

4-Amino-2-pentyloxythiobenzoic acid S-2-(diethylamino)ethyl ester hydrochloride has been extensively studied for its potential applications in various fields of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various diseases.

properties

CAS RN

100311-10-2

Product Name

4-Amino-2-pentyloxythiobenzoic acid S-2-(diethylamino)ethyl ester hydrochloride

Molecular Formula

C18H31ClN2O2S

Molecular Weight

375 g/mol

IUPAC Name

2-(4-amino-2-pentoxybenzoyl)sulfanylethyl-diethylazanium;chloride

InChI

InChI=1S/C18H30N2O2S.ClH/c1-4-7-8-12-22-17-14-15(19)9-10-16(17)18(21)23-13-11-20(5-2)6-3;/h9-10,14H,4-8,11-13,19H2,1-3H3;1H

InChI Key

PCTWPGWWLUDMBT-UHFFFAOYSA-N

SMILES

CCCCCOC1=C(C=CC(=C1)N)C(=O)SCC[NH+](CC)CC.[Cl-]

Canonical SMILES

CCCCCOC1=C(C=CC(=C1)N)C(=O)SCC[NH+](CC)CC.[Cl-]

synonyms

BENZOIC ACID, 4-AMINO-2-PENTYLOXYTHIO-, S-(2-(DIETHYLAMINO)ETHYL) ESTE R, MONOHYD

Origin of Product

United States

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